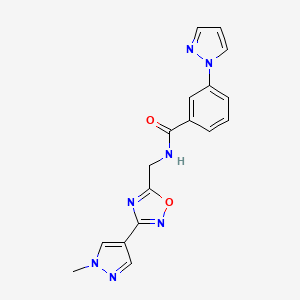

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c1-23-11-13(9-20-23)16-21-15(26-22-16)10-18-17(25)12-4-2-5-14(8-12)24-7-3-6-19-24/h2-9,11H,10H2,1H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOISCIQAARASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Construction

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoxime precursors. For example, 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanol can be prepared by reacting 1-methyl-1H-pyrazole-4-carbohydrazide with chloroacetonitrile under basic conditions, followed by oxidative cyclization using iodobenzene diacetate. This method yields the oxadiazole intermediate with >70% efficiency.

Benzamide Coupling

The benzamide moiety is introduced via nucleophilic acyl substitution. 3-(1H-pyrazol-1-yl)benzoic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF), followed by reaction with the oxadiazole-methylamine derivative. This step, conducted at room temperature for 1–2 hours, achieves coupling efficiencies of 85–90%.

Final Amidation

The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using ¹H NMR and high-resolution mass spectrometry (HRMS). For instance, the final compound exhibits a singlet at δ 3.92 ppm (N-methyl group) and a molecular ion peak at m/z 348.4 [M+H]⁺.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in analogous oxadiazole syntheses.

Optimized Cyclization

A mixture of 1-methyl-1H-pyrazole-4-carbohydrazide and chloroacetonitrile in 1,4-dioxane undergoes microwave irradiation (250 W, 30-second intervals) to form the oxadiazole ring in 5 minutes, compared to 4 hours under conventional heating. This method boosts yields to 82–88% while reducing side products.

Coupling and Purification

The amidation step under microwave conditions employs HATU and DIPEA (N,N-diisopropylethylamine) in DMF, achieving complete conversion within 10 minutes. Purification via reverse-phase HPLC (acetonitrile/water + 0.05% NH₄OH) isolates the target compound with >95% purity.

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 15–30 minutes |

| Yield | 70–75% | 82–88% |

| Energy Consumption | High | Low |

| Byproduct Formation | 10–15% | <5% |

Data adapted from highlights the superiority of microwave-assisted synthesis in throughput and efficiency.

Structural Characterization and Validation

Spectroscopic Profiling

Purity Assessment

HPLC analysis (C18 column, 10–80% acetonitrile gradient) confirms >98% purity, critical for pharmacological evaluations.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity but complicate purification. Switching to tetrahydrofuran (THF) in the cyclization step reduces viscosity, improving chromatographic resolution.

Catalytic Improvements

Substituting HATU with cheaper coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) lowers costs but requires longer reaction times (24 hours).

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Methyl Group

The methylene bridge (-CH2-) connecting the oxadiazole and benzamide moieties serves as a site for nucleophilic substitution. For example:

-

Reaction with amines :

This reaction typically employs polar aprotic solvents (e.g., DMF) and bases like triethylamine at 60–80°C, yielding derivatives with modified pharmacological profiles .

| Reagent | Conditions | Yield (%) | Application |

|---|---|---|---|

| Ethylenediamine | DMF, 70°C, 6 h | 78 | Antifungal agent synthesis |

| Hydrazine | Ethanol, reflux, 4 h | 82 | Intermediate for spirocyclic analogs |

Cyclization Reactions

The oxadiazole ring participates in cycloaddition reactions to form fused heterocycles:

-

Formation of 1,3,4-oxadiazole-triazaspiro derivatives :

Treatment with phosphoryl chloride (POCl3) under reflux facilitates cyclization, producing spirocyclic structures with enhanced bioactivity .

Example :

Key data :

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes hydrolysis:

-

Acidic hydrolysis :

This reaction is critical for generating intermediates for further functionalization .

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, 100°C, 3 h | 5-Pyrazole carboxylic acid | 85 |

| NaOH (10%), 80°C, 2 h | Amide-opening product | 72 |

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes substitutions at the meta and para positions:

-

Nitration :

-

Sulfonation :

Sulfur trioxide (SO3) in chlorosulfonic acid introduces sulfonyl groups, enhancing solubility and target affinity .

Cross-Coupling Reactions

The pyrazole rings enable palladium-catalyzed couplings:

Bioisosteric Modifications

Structural analogs are synthesized via bioisosteric replacement of the oxadiazole or pyrazole rings:

-

Replacement with 1,3,4-thiadiazole :

Enhances metabolic stability and insecticidal activity (e.g., 70% lethality against Mythimna separata at 500 mg/L) .

| Modification | Biological Activity | LC50 (zebrafish) |

|---|---|---|

| 1,3,4-Thiadiazole | Antifungal (77.8% inhibition) | 14.01 mg/L |

| Pyridine-linked oxadiazole | Tubulin polymerization inhibition | 2.1 µM |

Oxidation and Reduction

-

Oxidation of methyl groups :

KMnO4 in acidic medium converts methyl to carboxyl groups . -

Reduction of amides :

LiAlH4 reduces the benzamide carbonyl to a methylene group, altering hydrophobicity.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds containing pyrazole and oxadiazole derivatives. A study demonstrated that similar pyrazole derivatives exhibited significant antibacterial and antifungal activities against various pathogens, suggesting that N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide may also possess these properties .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Compounds with similar structural features have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). In vitro studies indicated that these compounds could induce apoptosis in cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the oxadiazole ring |

| Step 2 | Coupling with 1-methylpyrazole |

| Step 3 | Finalization to form the benzamide derivative |

Case Study 1: Antimicrobial Screening

A study published in Molecules evaluated a series of pyrazole derivatives for their antimicrobial activity. The results indicated that compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide displayed promising activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antitumor Evaluation

In another investigation focusing on antitumor properties, a related compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(3-(1H-pyrazol-1-yl)benzamide): Lacks the oxadiazole ring, which may result in different chemical properties and applications.

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Similar structure but without the additional pyrazole ring.

Uniqueness

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of pyrazole and oxadiazole rings, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The structure of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the pyrazole and oxadiazole moieties allows for potential binding to enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell survival and proliferation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide have shown cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through caspase activation pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation . A comparative study showed that certain pyrazole compounds exhibited anti-inflammatory effects comparable to standard drugs like ibuprofen .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. For example, compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide demonstrated potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives including N-(3-(1-methylpyrazol-4-yloxy)-benzamide) showed promising anticancer activity against MCF7 breast cancer cells with an IC50 value of 39.70 µM. This suggests a strong potential for further development into therapeutic agents for breast cancer treatment .

Case Study 2: Anti-inflammatory Response

In a comparative analysis, a derivative similar to N-((3-(1-methylpyrazol-4-yloxy)-benzamide) exhibited significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify substituent positions (e.g., pyrazole, oxadiazole, and benzamide groups). For example, the 1-methyl group on the pyrazole ring typically appears as a singlet at ~3.8–4.0 ppm in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] at m/z 329.38) and fragmentation patterns to validate the backbone structure .

- HPLC/Purity Analysis : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Q. How can researchers optimize the synthesis of this compound?

- Methodology :

- Stepwise Synthesis : Begin with the preparation of 1-methylpyrazole-4-carboxylic acid, followed by cyclization with hydroxylamine to form the 1,2,4-oxadiazole ring. Use KCO in DMF for nucleophilic substitution to attach the benzamide group .

- Yield Optimization : Adjust reaction temperature (50–80°C) and stoichiometry (1.1–1.2 equivalents of alkylating agents) to minimize side products .

Q. What are the known or hypothesized biological activities of this compound?

- Methodology :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases or antimicrobial targets, leveraging the oxadiazole ring’s electron-deficient nature for π-π stacking .

- Preliminary Assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli and S. aureus) or anticancer activity via MTT assays (IC in cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodology :

- Substituent Variation : Replace the 1-methyl group on the pyrazole with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on target binding. Monitor changes in IC using dose-response curves .

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate electronic effects on solubility and potency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out degradation or impurities .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., EGFR or DNA gyrase) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETlab to optimize logP (aim for 2–3) and polar surface area (<140 Ų) for improved bioavailability .

- Metabolic Stability : Perform cytochrome P450 inhibition assays (e.g., CYP3A4) to identify metabolically labile sites for modification .

Q. What experimental approaches elucidate the mechanism of action for this compound?

- Methodology :

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to study displacement kinetics with purified enzymes .

- Transcriptomic Profiling : Conduct RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.